molecular formula C18H18FN5O2S B2509501 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 1251626-12-6

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

货号: B2509501
CAS 编号: 1251626-12-6
分子量: 387.43
InChI 键: RCUAUPXWYNRYCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5, linked to a piperidine ring. The piperidine moiety is further connected via an acetamide bridge to a thiazol-2-yl group. The 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the 4-fluorophenyl group enhances lipophilicity and target affinity. The thiazole moiety may facilitate π-π stacking interactions in biological systems. This structural framework is commonly explored in drug discovery for enzyme inhibition (e.g., MMPs, COX-2) and antimicrobial activity .

属性

IUPAC Name

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c19-14-3-1-12(2-4-14)16-22-23-17(26-16)13-5-8-24(9-6-13)11-15(25)21-18-20-7-10-27-18/h1-4,7,10,13H,5-6,8-9,11H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUAUPXWYNRYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a novel derivative that incorporates multiple heterocyclic moieties known for their biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antitubercular, and anticancer properties.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • 1,3,4-Oxadiazole : Known for its antimicrobial properties.
  • Piperidine : A common scaffold in medicinal chemistry.
  • Thiazole : Associated with various biological activities including antifungal and antibacterial effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazole showed strong activity against Mycobacterium bovis and other pathogenic bacteria. The study highlighted that modifications in the alkyl chain length significantly influenced the activity against various strains of M. tuberculosis .
CompoundStructureActivityReference
21c21cMIC = 4–8 µM against M. tuberculosisDhumal et al. (2016)
29a29a4x more potent than vancomycin against S. aureusDhumal et al. (2016)

Antitubercular Activity

The antitubercular efficacy of oxadiazole derivatives has been extensively studied:

  • Compounds such as those developed by Desai et al. (2016) have shown promising results against drug-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM .

Anticancer Activity

Recent studies have also begun to explore the anticancer potential of oxadiazole derivatives:

  • A study published in the Journal of Medicinal Chemistry highlighted a series of compounds that exhibited potent inhibition of murine double minute 2 (MDM2), a target in cancer therapy . The incorporation of oxadiazole and thiazole rings in these compounds was noted to enhance their efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activities of similar compounds:

  • Antimicrobial Efficacy :
    • A study by Alghamdi et al. (2020) tested a series of oxadiazole derivatives for their antibacterial activity and found that compounds with a thiazole moiety showed enhanced activity against Gram-positive bacteria .
  • Antitubercular Studies :
    • In a comparative study, derivatives containing both piperidine and thiazole were found to be significantly more effective against M. tuberculosis than traditional antibiotics .

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole moieties. For instance, thiazole derivatives have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Thiazole-Pyridine HybridMCF-75.71
Thiazole-Based CompoundU251 (Glioblastoma)10–30

These studies suggest that the incorporation of thiazole and oxadiazole structures into new compounds could enhance selectivity and potency against cancer cells .

Anticonvulsant Properties

Compounds similar to 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide have demonstrated anticonvulsant activity in preclinical models. A structure-activity relationship (SAR) analysis indicated that modifications to the phenyl and thiazole rings can significantly influence efficacy:

CompoundModelEffective Dose (mg/kg)
Novel Thiazole DerivativeElectroshock Seizure Test24.38
Reference Drug (Sodium Valproate)Electroshock Seizure TestStandard

The results indicate that structural modifications can lead to enhanced anticonvulsant effects .

Antimicrobial Activity

The rise of drug-resistant pathogens has prompted research into new antimicrobial agents. Compounds with oxadiazole and thiazole frameworks have shown considerable antibacterial activity against strains such as Staphylococcus aureus:

CompoundActivityReference
Thiazole DerivativeComparable to Norfloxacin

These findings highlight the potential for developing new antibiotics based on the structural characteristics of This compound .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole-containing hybrids and evaluated their anticancer properties against various cell lines. One compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior efficacy .

Case Study 2: Anticonvulsant Evaluation

Another investigation assessed the anticonvulsant properties of thiazole derivatives in animal models. The results indicated that specific substitutions on the thiazole ring enhanced protective effects against induced seizures .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Structural Variations Source
Target Compound C₁₉H₁₈FN₅O₂S 399.45 Not reported Not reported 1,3,4-oxadiazole, 4-fluorophenyl, thiazole
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (30) C₂₂H₂₁F₂N₅OS 441.50 328–329 83 Dual 4-fluorophenyl groups, piperazine
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) C₁₆H₁₂FN₃OS 313.35 Not reported Not reported Pyridine-substituted thiazole
CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) C₁₇H₁₃N₅O₅S₂ 431.45 Not reported Not reported Sulfanyl linker, 4-nitrophenyl
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide C₁₇H₂₀FN₅OS 377.44 Not reported Not reported Thiadiazole core, ethyl substitution

Key Observations :

  • Polarity : The target compound’s 1,3,4-oxadiazole and thiazole groups confer moderate polarity, comparable to GSK1570606A but less lipophilic than compound 30 (dual fluorophenyl groups).
  • Thermal Stability : Compound 30 exhibits a higher melting point (328–329°C) due to increased symmetry and intermolecular interactions .
2.2.1 Enzyme Inhibition
  • MMP Inhibition : Compound 30 (IC₅₀ = 0.42 µM for MMP-9) outperforms the target compound in anti-inflammatory activity, likely due to dual fluorophenyl groups enhancing hydrophobic binding .
  • OGA Inhibition : GSK1570606A (IC₅₀ = 8 nM) shows superior O-GlcNAcase inhibition compared to the target compound, attributed to its pyridine-thiazole pharmacophore .
  • COX-2 Inhibition : A structurally related compound (, IC₅₀ = 0.89 µM) uses a triazole-oxadiazole scaffold, suggesting the target compound’s oxadiazole-piperidine system may also target COX-2 .
2.2.2 Antimicrobial Activity
  • CDD-934506 demonstrates anti-tubercular activity (MIC = 2.5 µg/mL), highlighting the role of oxadiazole in targeting bacterial enzymes .
Spectroscopic Characterization
  • FT-IR : The target compound’s carbonyl stretch (C=O, ~1718 cm⁻¹) aligns with compound 30’s IR data, confirming acetamide functionality .
  • NMR : Piperidine protons in the target compound are expected at δ 2.5–3.5 ppm, consistent with ’s piperazine derivatives .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。